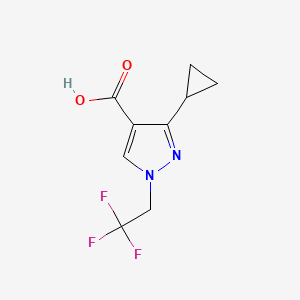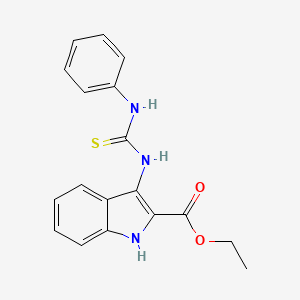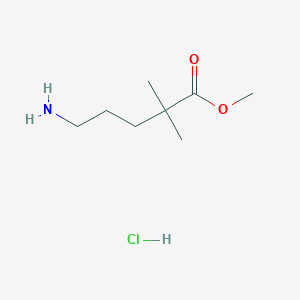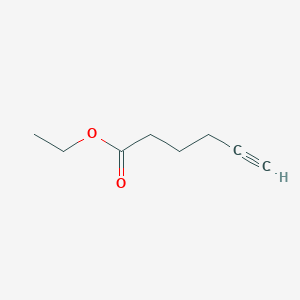
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic compound that belongs to the class of urea derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Electro-Fenton Degradation
The antimicrobials triclosan and triclocarban, related to the urea family, have been studied for their degradation by electro-Fenton systems. This involves the generation of hydroxyl radicals from water oxidation and Fenton's reaction, showing the chemical reactivity of such compounds in environmental cleanup processes (Sirés et al., 2007).
Carbamoylation of Nucleophiles
Research on hindered trisubstituted ureas demonstrated their capability to undergo efficient substitution reactions with a range of nucleophiles under neutral conditions, revealing a novel approach for carbamoylation that could be applicable to similar urea compounds (Hutchby et al., 2009).
Biological and Pharmacological Studies
Inhibition of Translation Initiation
Symmetrical diarylureas, including compounds structurally related to 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea, have been identified as potent activators of the eIF2α kinase heme regulated inhibitor. These compounds exhibit potential as leads for the development of anti-cancer agents by inhibiting cancer cell proliferation (Denoyelle et al., 2012).
Environmental and Analytical Chemistry
Analysis of Environmental Contaminants
Techniques have been developed for the detection and quantification of triclocarban, a compound structurally similar to ureas, in aquatic environments. This highlights the application of urea derivatives in environmental science, particularly in understanding the fate and behavior of chemical contaminants (Halden & Paull, 2004).
Propiedades
IUPAC Name |
1-(3-cyclopropyl-3-hydroxypropyl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)10-3-1-2-4-11(10)19-13(21)18-8-7-12(20)9-5-6-9/h1-4,9,12,20H,5-8H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLHAONSPBLARO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)NC2=CC=CC=C2C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2434836.png)
![1-[(3-Nitrophenyl)methyl]piperidine](/img/structure/B2434838.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2434839.png)
![3-(1H-Benzo[d]imidazol-2-yl)benzonitrile](/img/structure/B2434840.png)
![1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-3-methoxypiperidine](/img/structure/B2434842.png)

![(5R,8S)-10-((2-bromophenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2434844.png)
![1-(2-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione](/img/structure/B2434846.png)
![7,8-dimethoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2434847.png)

![2-chloro-N-methyl-N-{[(4-methylphenyl)carbamoyl]methyl}acetamide](/img/structure/B2434854.png)

